Euprocin hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eupropion hydrochloride involves several steps. One common method includes the reaction of 3-chloropropiophenone with tert-butylamine to form the intermediate compound, which is then converted to eupropion hydrochloride through a series of reactions involving hydrochloric acid .
Industrial Production Methods
Industrial production of eupropion hydrochloride often employs flow chemistry techniques to ensure a greener, safer, and more sustainable process. This method allows for continuous production and better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Eupropion hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxybupropion, a major active metabolite.
Reduction: Reduction reactions can convert eupropion hydrochloride to its corresponding alcohol.
Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions
Major Products Formed
Hydroxybupropion: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions
Scientific Research Applications
Eupropion hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of reuptake inhibitors and their mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Extensively studied for its antidepressant and smoking cessation properties.
Industry: Used in the formulation of controlled-release tablets and other pharmaceutical preparations
Mechanism of Action
Eupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and improves mood and cognitive function. Eupropion hydrochloride also acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Used for anxiety disorders, works primarily on serotonin receptors.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used for depression.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety .
Uniqueness of Eupropion Hydrochloride
Eupropion hydrochloride is unique due to its dual action on norepinephrine and dopamine reuptake, without significant effects on serotonin. This results in a different side effect profile, with lower risks of sexual dysfunction and weight gain compared to SSRIs and SNRIs .
Properties
CAS No. |
18984-80-0 |
---|---|
Molecular Formula |
C24H36Cl2N2O2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3;;/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3;2*1H/t17-,18-,23-,24+;;/m0../s1 |
InChI Key |
SIEYZYONZYIIJH-AGSMNRHJSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O.Cl.Cl |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O.Cl.Cl |
Origin of Product |
United States |
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